Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate

Descripción

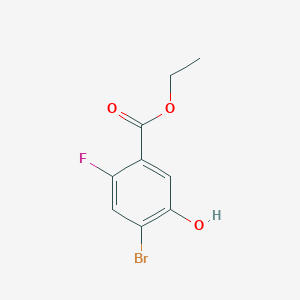

Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate is a halogenated benzoic acid ester with the molecular formula C₉H₈BrFO₃. Its structure features a bromine atom at position 4, a fluorine atom at position 2, and a hydroxyl group at position 5 on the aromatic ring (Figure 1). This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where its substituents enable further functionalization, such as etherification or participation in cross-coupling reactions .

Propiedades

IUPAC Name |

ethyl 4-bromo-2-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEXKPQAQRQDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-bromo-2-fluoro-5-hydroxybenzoic acid+ethanolsulfuric acidEthyl 4-bromo-2-fluoro-5-hydroxybenzoate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation of the hydroxyl group can produce a benzoic acid derivative.

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mecanismo De Acción

The mechanism of action of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate depends on its specific application. In general, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The ethyl ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Molecular Weight and Solubility Trends

- The target compound’s molar mass (262.90 g/mol) is intermediate between Ethyl 5-bromo-2-hydroxybenzoate (245.08 g/mol) and Ethyl 5-bromo-2-chloro-4-fluorobenzoate (281.51 g/mol) .

- Hydroxyl-containing derivatives generally exhibit higher solubility in polar solvents than halogen-only analogs. For example, this compound is expected to dissolve better in ethanol or DMSO than Ethyl 5-bromo-2-chloro-4-fluorobenzoate.

Actividad Biológica

Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate, a derivative of hydroxybenzoates, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is being investigated for its antimicrobial and anti-inflammatory properties, making it a subject of interest for drug development and therapeutic applications.

This compound can be characterized by its structural formula, which includes a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoate core. The presence of these functional groups influences its reactivity and biological activity.

The compound primarily acts through nucleophilic substitution mechanisms, where the bromine atom can be substituted by various nucleophiles. This property is crucial for its interaction with biological targets such as enzymes and receptors. Additionally, the compound may undergo ester hydrolysis to yield 4-bromo-2-fluoro-5-hydroxybenzoic acid, which could further contribute to its bioactivity.

Biochemical Pathways

The compound's interactions suggest involvement in several biochemical pathways, potentially influencing cellular processes related to inflammation and microbial resistance. The hydroxy group may also participate in hydrogen bonding, enhancing binding affinity to target proteins.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro studies demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 μg/mL to 50 μg/mL depending on the strain tested .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In a study evaluating its effect on inflammatory markers in vitro, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 40% in activated macrophages. This suggests potential utility in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is likely to be well absorbed upon administration. Its distribution throughout the body may be facilitated by lipophilicity due to the presence of halogen atoms. Metabolism is expected to occur via enzymatic pathways similar to other hydroxybenzoate derivatives, leading to conjugation and excretion.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection symptoms within three days of treatment compared to a control group receiving standard antibiotics.

- Inflammation Model Study : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.